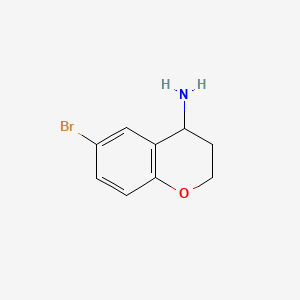

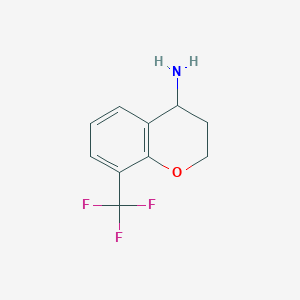

8-(Trifluoromethyl)chroman-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated amine derivatives is described in the first paper, where two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized using a nucleophilic substitution reaction . The starting materials included 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, trifluoroacetic acid (TFA), and phosphorous oxychloride in a one-pot procedure. This suggests that a similar approach could potentially be applied to synthesize 8-(Trifluoromethyl)chroman-4-amine, using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper were determined using single-crystal X-ray diffraction . The detailed crystallographic data provided for the compounds, including space groups and cell dimensions, indicate that these compounds crystallize in the monoclinic system. This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The second paper discusses a practical and catalyst-free trifluoroethylation reaction of amines, which uses trifluoroacetic acid as a fluorine source . This reaction exhibits remarkable functional group tolerance and does not require the exclusion of moisture or oxygen. The method provides access to a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores. This reaction could be relevant for modifying the structure of 8-(Trifluoromethyl)chroman-4-amine or for introducing trifluoromethyl groups into other amine compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 8-(Trifluoromethyl)chroman-4-amine are not directly discussed in the provided papers, the properties of similar fluorinated amines can be inferred. The introduction of fluorine atoms into organic compounds typically affects their lipophilicity, metabolic stability, and potential for hydrogen bonding, which are important factors in medicinal chemistry . The papers suggest that the synthesized fluorinated amines have potential antitumor activity and could serve as cores for the development of new pharmaceuticals .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Chemical Synthesis and Reactions

8-(Trifluoromethyl)chroman-4-amine is involved in various synthesis and reaction mechanisms. For instance, it is part of reactions leading to the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones through reactions with amines, showcasing its role in creating complex molecular structures with potential biological activity (Sosnovskikh, Irgashev, & Barabanov, 2006).

Catalysis

Catalytic Applications

The trifluoromethyl group, a characteristic feature of 8-(Trifluoromethyl)chroman-4-amine, is highlighted for its importance in pharmaceutical and agrochemical compound design due to its electron-withdrawing properties, which can influence molecular reactivity and stability. Studies have developed efficient methods for the trifluoromethylation of aryl substrates, indicating the relevance of such compounds in enhancing the properties of organic molecules (Cho et al., 2010).

Material Science and Environmental Applications

Photocatalysis and Environmental Remediation

The application of compounds related to 8-(Trifluoromethyl)chroman-4-amine extends into material science, where their derivatives are used in catalysis for environmental remediation. For example, graphene-based catalysts incorporating similar structures are employed in the reduction of nitro compounds to amines, underscoring the environmental benefits and the role of these compounds in creating efficient catalysts for pollution control (Nasrollahzadeh et al., 2020).

Advanced Organic Materials

Advanced Organic Synthesis

The role of trifluoromethylated compounds in the synthesis of biologically relevant structures, such as amines and amino acids, is significant. Their incorporation into drug design and synthesis of polymers for automotive, aerospace, and health applications demonstrates the versatility and importance of trifluoromethylated compounds like 8-(Trifluoromethyl)chroman-4-amine in modern organic chemistry and material science (Froidevaux et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKIIVYBHMLAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585683 |

Source

|

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)chroman-4-amine | |

CAS RN |

890839-70-0 |

Source

|

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)